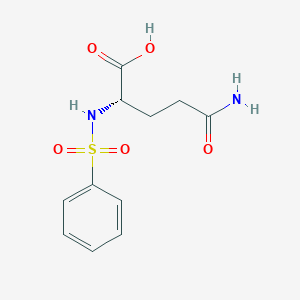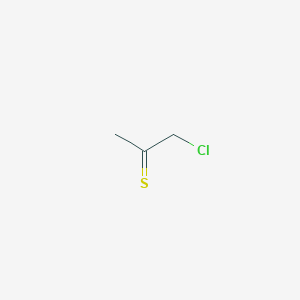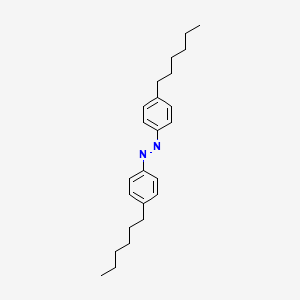![molecular formula C24H16O4 B14275114 (Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone] CAS No. 137912-05-1](/img/structure/B14275114.png)
(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone] is an organic compound characterized by a naphthalene core substituted with two 4-hydroxyphenyl methanone groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone] typically involves the reaction of naphthalene-2,6-dicarboxylic acid with 4-hydroxybenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product after purification.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and crystallization are commonly employed for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (FeCl3).
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel polymers and materials with specific electronic properties.
Biology: In biological research, it serves as a probe for studying enzyme interactions and as a precursor for bioactive molecules.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and as an intermediate in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of (Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone] involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can form hydrogen bonds with active sites, while the naphthalene core provides a rigid scaffold that enhances binding affinity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
- Naphthalene-2,6-diyl bis(4-methylbenzenesulfonate)
- 2,2’- (Naphthalene-2,7-diyl)bis(3-(4-((trimethylsilyl)ethynyl)phenyl)acrylonitrile)
Comparison: Compared to similar compounds, (Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone] is unique due to the presence of hydroxyphenyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring strong interactions with biological targets or specific chemical reactivity.
Propriétés
Numéro CAS |
137912-05-1 |
|---|---|
Formule moléculaire |
C24H16O4 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
[6-(4-hydroxybenzoyl)naphthalen-2-yl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C24H16O4/c25-21-9-5-15(6-10-21)23(27)19-3-1-17-13-20(4-2-18(17)14-19)24(28)16-7-11-22(26)12-8-16/h1-14,25-26H |
Clé InChI |
HOBVWCJDEZUQHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=O)C4=CC=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-](/img/structure/B14275035.png)


![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)


![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)
![9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole](/img/structure/B14275097.png)
![2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B14275102.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
![4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide](/img/structure/B14275117.png)
